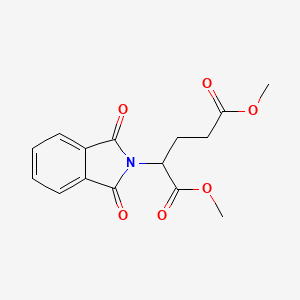
Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate
Übersicht
Beschreibung
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate is a chemical compound that belongs to the class of isoindoles. Isoindoles and their derivatives are known for their wide range of applications in pharmaceuticals, dyes, and polymers
Vorbereitungsmethoden
The synthesis of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate can be achieved through several methods. One common method involves the reaction of N-hydroxyphthalimide with dimethyl acetylenedicarboxylate in an acetone-water mixture at low temperatures . The reaction mixture is stirred and allowed to warm to room temperature, resulting in the formation of the desired product. The yield of this reaction is typically high, around 91%, and the product can be purified by recrystallization from ethyl acetate-light petroleum ether mixture .
Analyse Chemischer Reaktionen
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. Additionally, it finds applications in the dye and polymer industries due to its structural properties .
Wirkmechanismus
The mechanism of action of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. As a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of certain neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate can be compared with other isoindole derivatives such as dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate and dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate make it particularly useful in certain applications, such as its potential use as a monoamine oxidase inhibitor .
Eigenschaften
CAS-Nummer |
39739-04-3 |
|---|---|
Molekularformel |
C15H15NO6 |
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
dimethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
AGWBTFOIAUGNNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














